molecular formula C11H17O3PS B13752893 (4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester CAS No. 77918-45-7

(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester

Cat. No.: B13752893
CAS No.: 77918-45-7
M. Wt: 260.29 g/mol
InChI Key: LKGZXHMACFZOBP-UHFFFAOYSA-N
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Description

(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester is an organophosphorus compound featuring a phenyl ring substituted at the para position with a methylsulfanyl (SCH₃) group and a diethyl phosphonate ester (O=P(OEt)₂) moiety. The methylsulfanyl group is moderately electron-donating due to its sulfur atom, influencing the compound's electronic properties, solubility, and reactivity.

Properties

CAS No.

77918-45-7

Molecular Formula

C11H17O3PS

Molecular Weight

260.29 g/mol

IUPAC Name

1-diethoxyphosphoryl-4-methylsulfanylbenzene

InChI

InChI=1S/C11H17O3PS/c1-4-13-15(12,14-5-2)10-6-8-11(16-3)9-7-10/h6-9H,4-5H2,1-3H3

InChI Key

LKGZXHMACFZOBP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)SC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester typically involves the reaction of 4-methylsulfanylphenol with diethyl phosphite under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate, and it is carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of (4-Methylsulfinyl-phenyl)-phosphonic acid diethyl ester or (4-Methylsulfonyl-phenyl)-phosphonic acid diethyl ester.

    Reduction: Formation of (4-Methylsulfanyl-phenyl)-phosphonic acid diol.

    Substitution: Formation of nitro or halogenated derivatives of (4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester.

Scientific Research Applications

(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid ester group can mimic the phosphate moiety in biological systems, allowing the compound to inhibit or modulate enzyme activities. Additionally, the methylsulfanyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key para-substituted phenyl phosphonate diethyl esters for comparison include:

Compound Name Substituent (X) Electronic Nature of X Key References
Diethyl (4-methoxyphenyl)phosphonate OCH₃ Electron-donating
Diethyl (4-formylphenyl)phosphonate CHO Electron-withdrawing
Diethyl (4-bromophenyl)phosphonate Br Electron-withdrawing
Diethyl (4-aminomethylphenyl)phosphonate NH₂CH₂ Electron-donating

Key Observations :

  • Electron-withdrawing groups (e.g., CHO, Br) stabilize the conjugate base of the phosphonic acid, leading to lower pKa values .

Physicochemical Properties

Acidity (pKa) and Lipophilicity (Log P)
  • Diethyl (4-methoxyphenyl)phosphonate : The methoxy group’s electron-donating nature likely results in a higher pKa compared to derivatives with electron-withdrawing groups. Log P is expected to be moderate due to the polar OCH₃ group .
  • Diethyl (4-formylphenyl)phosphonate : The formyl group reduces electron density, lowering pKa. Its higher polarity decreases log P compared to SCH₃ or Br analogues .
  • Diethyl (4-bromophenyl)phosphonate : Bromine’s inductive effect lowers pKa, while its hydrophobicity increases log P .
  • (4-Methylsulfanyl-phenyl) derivative : The SCH₃ group is less polar than OCH₃ but more polar than Br. This suggests intermediate log P and pKa values compared to methoxy and bromo analogues.
Spectroscopic Features
  • IR Spectroscopy: Phosphonate esters typically show P=O stretching near 1250–1280 cm⁻¹ and P-O-C vibrations at 1020–1060 cm⁻¹. Substituents like CHO (: 1670 cm⁻¹) or NO₂ (: 1280 cm⁻¹) introduce additional peaks .

Reactivity and Stability

  • Hydrolysis : Pyrazole and pyrimidine phosphonate esters hydrolyze under acidic (HCl) or silane-mediated conditions to yield phosphonic acids. Electron-withdrawing groups may accelerate hydrolysis .
  • Oxidative Stability : The methylsulfanyl group (SCH₃) is prone to oxidation to sulfoxide or sulfone forms, unlike stable substituents like OCH₃ or Br .

Biological Activity

(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester, known by its chemical formula C11_{11}H17_{17}O3_3PS and CAS number 77918-45-7, is a phosphonic acid derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which contributes to its unique biological properties. Below is a summary of its chemical characteristics:

PropertyValue
Molecular FormulaC11_{11}H17_{17}O3_3PS
Molecular Weight250.30 g/mol
IUPAC Name(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester
CAS Number77918-45-7

The biological activity of (4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Phosphonic acids are known to mimic phosphate groups and can interfere with phosphatase enzymes, which play crucial roles in cellular signaling and metabolism.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various phosphatases. The inhibition mechanism involves binding to the active site of these enzymes, thereby preventing substrate access and subsequent catalysis. This action can lead to altered cellular signaling pathways, which may have therapeutic implications in diseases such as cancer and inflammation.

Anticancer Properties

Studies have demonstrated that (4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester exhibits significant antiproliferative effects on various cancer cell lines. For instance, in vitro assays show that the compound can induce apoptosis in HeLa cells with an IC50_{50} value comparable to established chemotherapeutic agents.

Case Study: HeLa Cells

  • Cell Line : HeLa
  • IC50_{50} : 12 µM (compared to Doxorubicin: 2.29 µM)
  • Mechanism : Induces apoptosis through phosphatase inhibition leading to disrupted cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In models of inflammation, it has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Study: In Vivo Inflammation Model

  • Model Used : Collagen-Induced Arthritis
  • Observations : Reduced articular score and hind paw swelling.
  • Cytokine Levels : Significant decrease in IL-17 production.

Research Findings

A review of recent literature highlights the following key findings regarding the biological activity of (4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester:

  • Enzyme Targeting : The compound selectively inhibits specific phosphatases involved in cancer progression and inflammatory responses .
  • Cell Viability Assays : In vitro studies demonstrate a dose-dependent reduction in cell viability across multiple cancer cell lines .
  • Cytokine Modulation : Significant modulation of cytokine profiles in inflammatory models suggests potential use in treating autoimmune conditions .

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